Baimuxinol methyl ether
Description
Baimuxinol methyl ether is a sesquiterpenoid derivative structurally related to baimuxinol, a compound identified in agarwood (genus Aquilaria) . Agarwood is renowned for its aromatic properties, and this compound contributes to its complex fragrance profile. The methyl ether modification likely enhances its volatility and stability, making it suitable for gas chromatographic analysis. Its natural occurrence in plant resins and role in traditional fragrances underscore its industrial and pharmacological relevance.
Properties
CAS No. |
144407-45-4 |
|---|---|
Molecular Formula |
C16H28O2 |
Molecular Weight |
252.398 |
InChI |
InChI=1S/C16H28O2/c1-14(2)12-7-9-15(3)8-5-6-13(11-17-4)16(15,10-12)18-14/h12-13H,5-11H2,1-4H3/t12-,13+,15+,16+/m1/s1 |
InChI Key |
XAYJDOLLZRXDPK-VRKREXBASA-N |
SMILES |
CC1(C2CCC3(CCCC(C3(C2)O1)COC)C)C |
Synonyms |
baimuxinol methyl ether |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
This section compares baimuxinol methyl ether with structurally or functionally analogous methyl ether derivatives, emphasizing physicochemical properties, biological activities, and applications.
Table 1: Comparative Analysis of Methyl Ether Derivatives
Key Findings :
Structural Diversity: this compound belongs to the sesquiterpenoid class, distinct from the biphenyl (NCME), phenolic (AME), and anthraquinone (emodin) backbones of other methyl ethers. This structural variance influences solubility, volatility, and interaction with biological targets.
Biological Activities: Antitubulin Effects: NCME demonstrates potent antitubulin activity, inhibiting microtubule polymerization (IC₅₀ ~1.2 µM) and exhibiting cytotoxicity against cancer cells . This compound’s bioactivity remains unexplored in the provided evidence. Antioxidant Properties: AME from Alternaria fungi shows moderate antioxidant capacity, though its mycotoxin risks limit therapeutic use . Fragrance Utility: Both this compound and terpinyl methyl ether are valued in perfumery for their volatility and stability, with terpinyl derivatives widely used in synthetic flavor formulations .
In contrast, synthetic methyl ethers (e.g., NCME) are well-documented with established spectral libraries .
Safety Profiles: Methyl ethers vary widely in toxicity. For example, bis(chloromethyl)ether (BCME) is carcinogenic , while PPG methyl ethers are deemed safe for cosmetic use . This compound’s safety data is absent in the evidence.
Q & A
Q. What are the recommended laboratory methods for synthesizing and characterizing Baimuxinol methyl ether?
To synthesize this compound, prioritize etherification reactions using methanol and a suitable precursor under acidic or catalytic conditions. For example, palladium-catalyzed protocols (as used for methyl aryl ethers in ) can be adapted. Purify the product via column chromatography or recrystallization, and confirm purity using HPLC (>95% purity threshold). Characterization should include -NMR, -NMR, and high-resolution mass spectrometry (HRMS) to verify structural integrity. For novel compounds, provide full spectroscopic data and elemental analysis .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Follow protocols for analogous ethers (e.g., chloromethyl methyl ether in ):
Q. How can researchers ensure reproducibility in synthesizing this compound?
Document all experimental parameters (e.g., reaction temperature, stoichiometry, catalyst loading) in the main manuscript, with detailed procedures in supplementary materials (per ). For reproducibility, include raw spectral data (NMR, IR) and chromatograms in supporting files. Cross-validate results with independent replicates and peer-review protocols .
Advanced Research Questions
Q. How can kinetic studies resolve contradictions in the hydrolytic stability of this compound under varying pH?
Design pH-dependent hydrolysis experiments using aqueous buffers (e.g., 0.1–12 pH range) at controlled temperatures (25–50°C). Monitor degradation via HPLC or UV-Vis spectroscopy, and calculate rate constants using pseudo-first-order kinetics (as in ’s Table S4). Compare results with computational models (e.g., DFT calculations) to identify degradation pathways. Address discrepancies by standardizing buffer ionic strength and validating analytical methods .
Q. What experimental frameworks are optimal for assessing this compound’s pharmacological activity in vitro?
Use cell-based assays (e.g., receptor-binding studies or cytotoxicity screens) with rigorous controls:
Q. How should researchers address conflicting data on this compound’s metabolic fate in preclinical models?
Conduct comparative studies using isotopic labeling (e.g., -labeled compound) to track metabolites via LC-MS. Cross-reference results with in silico metabolic prediction tools (e.g., Meteor Nexus). Publish raw mass spectrometry datasets in open-access repositories to enable independent validation .
Methodological Considerations
- Data Management : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles. Use electronic lab notebooks (ELNs) and share protocols via platforms like protocols.io .
- Ethical Compliance : For in vivo studies, follow institutional review board (IRB) guidelines for humane endpoints and sample sizes ().
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